1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)thiourea
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Overview
Description
The compound is a thiourea derivative. Thioureas are a class of organic compounds that share a common functional group characterized by nitrogen-sulfur-nitrogen (N-S-N) linkage. They are involved in a wide range of chemical reactions and are commonly used in medicinal chemistry and materials science .
Molecular Structure Analysis
The molecular structure of “1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)thiourea” would likely involve an N-S-N linkage central to the molecule, with the 4-Ethoxyphenyl and 4-methoxybenzyl groups attached to the nitrogen atoms .Chemical Reactions Analysis
Thioureas are known to participate in various chemical reactions. They can act as ligands for metal ions, and they can also be used as building blocks in the synthesis of more complex organic molecules .Scientific Research Applications
Synthesis and Characterization
1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)thiourea and related derivatives are often synthesized and characterized using various techniques. For instance, a series of substituted benzoylthiourea derivatives were synthesized and characterized using FT-IR, UV–Vis, 1H and 13C NMR spectroscopic techniques. These compounds exhibited a trans-cis configuration and their molecular structures were confirmed through X-ray chemical crystallographic studies (Abosadiya, Anouar & Yamin, 2019).
Crystal Structure Analysis
Detailed studies on the crystal structure and properties of thiourea derivatives, such as N-(2-ethoxyphenyl)-N′-(4-ethoxybenzoyl)-thiourea, have been conducted to understand their crystal systems, space groups, and molecular configurations (Hu, Xu, Wang & Wei, 2008).
Molecular Docking and DNA Binding
1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, a compound closely related to 1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)thiourea, was synthesized and analyzed for its molecular docking with B-DNA, revealing significant binding energy. This study also included DNA binding constant analysis through UV–visible spectrophotometry, showing the potential for DNA interaction and cytotoxic nature against specific cell lines (Mushtaque, Jahan, Ali, Khan, Khan, Sahay & Kesarwani, 2016).
Antioxidant Activity and Molecular Docking
Thiourea derivatives based on 4-methoxybenzoyl chloride were synthesized and characterized for their antioxidant activity. Among these derivatives, one showed significant antioxidant activity compared to others. Additionally, molecular docking was performed to assess the inhibition activity against specific proteins, highlighting the role of these compounds in potential therapeutic applications (Oleiwi, Al-Jeilawi & Dayl, 2023).
Mechanism of Action
Future Directions
The future directions for research on “1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)thiourea” would depend on its specific properties and potential applications. Thioureas are a versatile class of compounds that are used in a wide range of fields, including medicinal chemistry, materials science, and synthetic organic chemistry .
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(4-methoxyphenyl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-3-21-16-10-6-14(7-11-16)19-17(22)18-12-13-4-8-15(20-2)9-5-13/h4-11H,3,12H2,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCXGKXLWWTZPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)thiourea |
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